Isopropanol ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

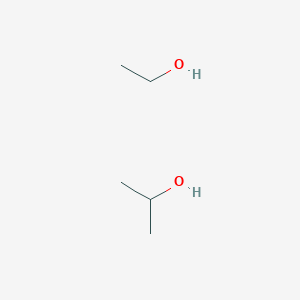

Isopropanol ethanol is a useful research compound. Its molecular formula is C5H14O2 and its molecular weight is 106.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Laboratory Applications

DNA Precipitation

One significant laboratory application of isopropanol and ethanol is in DNA precipitation. This technique is essential for concentrating and purifying nucleic acids.

- Ethanol : More soluble in water, requires higher concentrations (typically 75% ethanol) for effective DNA precipitation. It is advantageous for small sample volumes as it minimizes salt co-precipitation .

- Isopropanol : Less soluble, allowing DNA to precipitate at lower concentrations (around 35% isopropanol). It is preferred for larger sample volumes due to its efficiency in reducing solvent usage .

| Solvent | Precipitation Concentration | Sample Volume Suitability | Salt Co-precipitation |

|---|---|---|---|

| Ethanol | 75% | Small | Minimal |

| Isopropanol | 35% | Large | Higher |

Medical Applications

Antiseptic Use

Both isopropanol and ethanol are commonly used as antiseptics in clinical settings.

- Ethanol : Generally better tolerated by the skin with a milder odor. Studies indicate that it has a lower irritant potential compared to isopropanol, making it suitable for applications requiring prolonged skin contact .

- Isopropanol : While effective as an antiseptic, it can cause more skin irritation and transepidermal water loss than ethanol .

| Alcohol Type | Skin Tolerance | Antiseptic Efficacy | Common Uses |

|---|---|---|---|

| Ethanol | High | Effective | Hand sanitizers, disinfectants |

| Isopropanol | Moderate | Effective | Surface disinfectants |

Industrial Applications

Solvent Properties

In industrial settings, both alcohols serve as solvents in various processes.

- Ethanol : More efficient than isopropanol in dissolving certain materials, such as releasing agents from injected plastic parts. It has a lower carbon footprint, making it an environmentally friendly choice .

- Isopropanol : Often used in cleaning applications due to its effectiveness in removing oils and greases but has a higher environmental impact compared to ethanol .

| Application | Ethanol Efficiency | Isopropanol Efficiency |

|---|---|---|

| Dissolving agents | 30% more efficient | Less efficient |

| Cleaning agents | Environmentally friendly | Higher carbon footprint |

Case Study 1: DNA Extraction Efficiency

A comparative study demonstrated that using isopropanol for DNA extraction from large volumes yielded comparable results to ethanol but with reduced solvent requirements. The study highlighted the importance of selecting the appropriate solvent based on sample size and desired purity levels .

Case Study 2: Skin Antisepsis

A clinical trial evaluated the efficacy of different alcohols for skin antisepsis before surgical procedures. Results indicated that while both ethanol and isopropanol effectively reduced microbial counts, ethanol caused significantly less irritation and was better tolerated by patients over repeated applications .

化学反応の分析

Isopropanol

Isopropanol oxidizes to acetone via dehydrogenation or using oxidizing agents like chromic acid:

(CH3)2CHOH→(CH3)2CO+H2

This reaction is catalyzed by copper at elevated temperatures .

Ethanol

Ethanol oxidizes sequentially to acetaldehyde and acetic acid under acidic conditions (e.g., with potassium dichromate):

CH3CH2OH→CH3CHO→CH3COOH

Ethanol’s primary alcohol structure allows full oxidation to carboxylic acids, unlike isopropanol .

Dehydration Reactions

Both alcohols undergo acid-catalyzed dehydration to form alkenes:

| Alcohol | Product | Conditions |

|---|---|---|

| Isopropanol | Propene | H₂SO₄, 180°C |

| Ethanol | Ethene | H₂SO₄, 170°C |

Isopropanol’s branched structure lowers the activation energy for dehydration compared to ethanol .

Isopropanol

Over Cu/Mo₂N catalysts, isopropanol selectively dehydrogenates to acetone:

(CH3)2CHOH→(CH3)2CO+H2

Cu modifies Mo₂N surfaces, enhancing dehydrogenation activity .

Ethanol

Ethanol dehydrogenates to acetaldehyde on similar catalysts:

CH3CH2OH→CH3CHO+H2

Ethanol exhibits lower selectivity due to competing dehydration pathways .

Combustion and Autoignition

Autoignition temperatures (AIT) in oxygen-rich environments:

| Alcohol | Pressure (MPa) | AIT (°C) |

|---|---|---|

| Isopropanol | 10.3 | 199.3 |

| Isopropanol | 15.2 | 201.6 |

| Ethanol | 10.3 | 193.2 |

| Ethanol | 15.2 | 198.2 |

Isopropanol’s higher AIT reflects its greater thermal stability .

Pyrolysis

Isopropanol decomposes at >500°C to form CO, H₂O, and hydrocarbons, following free-radical mechanisms . Ethanol pyrolysis yields similar products but with faster kinetics due to its linear structure .

Surface Reactions and Catalysis

On Fe(100) surfaces:

-

Ethanol forms stable ethoxy intermediates (CH3CH2O-) that decompose to CO and hydrocarbons above 400 K .

-

Isopropanol does not form stable alkoxides due to steric hindrance from methyl groups, leading to direct decomposition .

Comparative Reaction Kinetics

| Reaction Type | Isopropanol Rate Constant (s⁻¹) | Ethanol Rate Constant (s⁻¹) |

|---|---|---|

| Alkoxy Decomposition* | 4×1012e−105/RT | 8×1013e−111/RT |

*Measured on Fe(100) at 400–500 K .

Isopropanol’s bulkier structure reduces surface reactivity but enhances stability in gas-phase reactions .

特性

分子式 |

C5H14O2 |

|---|---|

分子量 |

106.16 g/mol |

IUPAC名 |

ethanol;propan-2-ol |

InChI |

InChI=1S/C3H8O.C2H6O/c1-3(2)4;1-2-3/h3-4H,1-2H3;3H,2H2,1H3 |

InChIキー |

AINBZKYUNWUTRE-UHFFFAOYSA-N |

正規SMILES |

CCO.CC(C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。